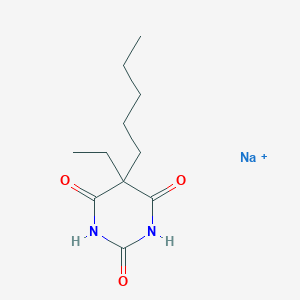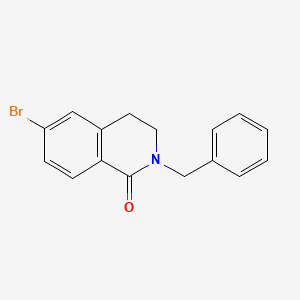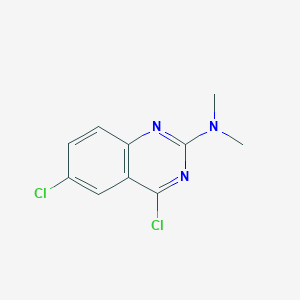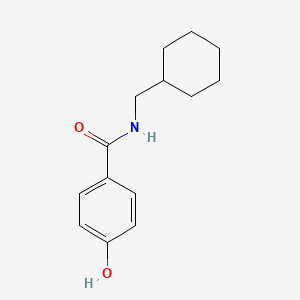![molecular formula C15H17N5S B13996628 1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine CAS No. 92885-50-2](/img/structure/B13996628.png)
1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine is a complex organic compound that features a quinoline moiety, a cyano group, and a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine typically involves multiple steps, starting from readily available precursors One common method involves the reaction of quinoline derivatives with appropriate alkylating agents to introduce the quinolin-2-ylmethylsulfanyl group
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyano and guanidine groups may also contribute to the compound’s overall biological activity by forming hydrogen bonds or participating in other interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar quinoline moiety but lacking the cyano and guanidine groups.
2-Methylquinoline: Similar to quinoline but with a methyl group at the 2-position.
Guanidine Derivatives: Compounds that feature the guanidine group but may have different substituents.
Uniqueness
3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92885-50-2 |
|---|---|
Molecular Formula |
C15H17N5S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine |
InChI |
InChI=1S/C15H17N5S/c1-17-15(19-11-16)18-8-9-21-10-13-7-6-12-4-2-3-5-14(12)20-13/h2-7H,8-10H2,1H3,(H2,17,18,19) |
InChI Key |
BKOZYMOGCILOFY-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NCCSCC1=NC2=CC=CC=C2C=C1)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)

![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)



![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)




